7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
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Description
“7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C13H17NO . It has an average mass of 203.280 Da and a monoisotopic mass of 203.131012 Da .
Molecular Structure Analysis
The molecular structure of “7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” is complex, as indicated by its name. The “spiro” in its name refers to a type of chemical compound, known as spiro compounds, which have two or more rings that share a single atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” include its molecular formula (C13H17NO), average mass (203.280 Da), and monoisotopic mass (203.131012 Da) .Scientific Research Applications
Synthesis and Structural Insights
Synthesis and X-ray Diffraction Analysis : One study focused on the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and a dihydroisoquinoline derivative, leading to the synthesis of spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones. For 1-bromocyclobutanecarboxylate, this reaction yielded a dispiro compound confirmed by X-ray diffraction (Nikiforova et al., 2019).
Weak Interactions and Sandwich Complexes : Another investigation discussed weak CH…n (O C) hydrogen bonds and π–π stacking interactions in the formation of unusually steady intermolecular sandwich-like complexes of certain spiro compounds in both crystal and solution states (Khrustalev et al., 2008).
Spiroisoquinoline Derivatives : A study on the synthesis of propanediol and aminopropanol derivatives from N-methyl-dimethoxy-dihydro-spiro[isoquinoline] derivatives highlighted the diversity in spiro compound synthesis and potential applications in pharmacology (Aghekyan et al., 2015).
Crystal Structure Determination : Research on the crystal structure of a spiro[cyclohexane-isoquinoline] compound emphasized its potential in elucidating antibacterial and antihypertensive activities, underscoring the pharmacological relevance of such structures (Soriano-garcia et al., 2000).
Pharmacological Potentials
Melatonin Receptor Mapping : A particular study examined melatonin analogues derived from isoindolo[2,1-a]indoles and dihydroisoquinolines, aiming to understand the melatonin receptor's binding site. This research is crucial for designing drugs that target sleep disorders and circadian rhythm disruptions (Faust et al., 2000).
Antitubercular Activity : The synthesis and bioactivity evaluation of spiroheterocycles as potential antitubercular agents further demonstrate the relevance of spiro compounds in developing new therapeutic agents (Hadda et al., 2007).
properties
IUPAC Name |
7-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-3-4-12-10(7-11)8-14-9-13(12)5-2-6-13/h3-4,7,14H,2,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDPSLWCFLFRJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCC3)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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